4-Chloro-3-fluorophenylhydrazine hydrochloride

Description

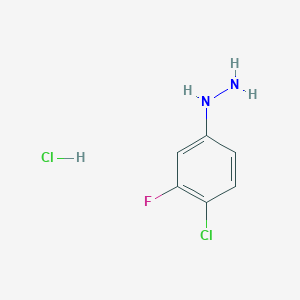

4-Chloro-3-fluorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative with the molecular formula C₆H₅ClF·NHNH₂·HCl. This compound is characterized by a phenyl ring substituted with chlorine (Cl) at the 4-position and fluorine (F) at the 3-position, coupled with a hydrazine group (-NHNH₂) protonated as a hydrochloride salt. It is primarily used as a precursor in organic synthesis, particularly in the preparation of heterocyclic compounds such as quinoline and pyrazole derivatives .

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUSFHZMZKMNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696749 | |

| Record name | (4-Chloro-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299163-41-0 | |

| Record name | Hydrazine, (4-chloro-3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299163-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-fluorophenylhydrazine hydrochloride is the respiratory system

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture, which could affect its stability and potency. Additionally, the compound’s effects could potentially be influenced by factors such as the patient’s health status, co-administration with other drugs, and individual genetic variations.

Biological Activity

4-Chloro-3-fluorophenylhydrazine hydrochloride is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H6ClFN2

- Molecular Weight : Approximately 197.04 g/mol

- Appearance : White to pale cream powder

- Melting Point : Approximately 210 °C (decomposition)

The compound contains both chlorine and fluorine substituents, which enhance its lipophilicity and reactivity, making it a valuable candidate for various biological interactions.

Mechanisms of Biological Activity

This compound exhibits several mechanisms that contribute to its biological activity:

- Antitumor Properties : The compound has shown potential antitumor effects by interacting with specific molecular targets within cancer cells. Its ability to form covalent bonds with nucleophilic sites on proteins may lead to the inhibition of key enzymes involved in tumor progression.

- Enzyme Inhibition : The compound acts as a selective inhibitor of butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases. Studies indicate that derivatives of this compound can effectively inhibit BChE, potentially leading to therapeutic applications in Alzheimer's disease .

- Protein Modification : It can react with protein carbonyl groups to form hydrazone linkages, enhancing protein properties for mass spectrometry analysis. This modification is crucial for proteomics research, allowing for better characterization of proteins.

Antitumor Activity

A study conducted on various hydrazine derivatives, including 4-chloro-3-fluorophenylhydrazine, demonstrated significant cytotoxicity against several cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

In vitro studies evaluated the inhibitory effects of 4-chloro-3-fluorophenylhydrazine on BChE. The results showed that it possesses a strong binding affinity for the enzyme, with kinetic studies revealing an IC50 value significantly lower than many known inhibitors. This highlights its potential use in treating conditions associated with cholinergic dysfunction .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H6ClFN2 | Contains both chloro and fluoro groups |

| 3-Chloro-4-fluorophenylhydrazine | C6H6ClFN2 | Similar structure with reversed substituent positions |

| 3-Fluorophenylhydrazine | C6H7FN2 | Lacks chlorine substituent |

The unique combination of functional groups in 4-chloro-3-fluorophenylhydrazine enhances its reactivity compared to structurally similar compounds, making it particularly valuable in drug design and synthesis .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

4-Chloro-3-fluorophenylhydrazine hydrochloride serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various hydrazone derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound can facilitate the formation of carbon-nitrogen bonds, making it valuable for creating complex organic molecules.

Synthesis of Heterocycles

The compound is also employed in the synthesis of heterocyclic compounds. Heterocycles are significant in medicinal chemistry due to their presence in many bioactive molecules. For example, derivatives of 4-chloro-3-fluorophenylhydrazine have been used to synthesize substituted pyrazoles and pyridazines, which exhibit various biological activities.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that hydrazine derivatives, including this compound, may possess anticancer properties. Research has shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrate that derivatives of 4-chloro-3-fluorophenylhydrazine exhibit significant antibacterial and antifungal effects. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is used as a derivatizing agent for the analysis of carbonyl compounds via chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). The formation of stable hydrazones enhances the detection sensitivity and selectivity for carbonyl-containing substances.

Mass Spectrometry

The compound's ability to form stable derivatives makes it useful in mass spectrometry for identifying and quantifying carbonyl compounds in complex mixtures. This application is particularly relevant in environmental chemistry for analyzing pollutants.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis and Anticancer Activity of Hydrazone Derivatives | To evaluate the anticancer potential of synthesized hydrazones from 4-chloro-3-fluorophenylhydrazine | Certain derivatives showed significant cytotoxicity against breast cancer cell lines, indicating potential for drug development. |

| Antimicrobial Evaluation of Hydrazine Compounds | To assess the antimicrobial efficacy of various hydrazine derivatives | Compounds derived from 4-chloro-3-fluorophenylhydrazine exhibited notable activity against Staphylococcus aureus and Candida albicans. |

| Chromatographic Analysis of Carbonyl Compounds | To develop a method for detecting carbonyls using hydrazone formation | The method demonstrated improved sensitivity and specificity for detecting aldehydes and ketones in environmental samples. |

Comparison with Similar Compounds

Key Properties :

- Boiling Point : Predicted as 249.9 ± 30.0 °C .

- Density : 1.430 ± 0.06 g/cm³ .

- pKa : 4.86 ± 0.24, indicating moderate acidity .

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The following table compares the physicochemical properties of 4-chloro-3-fluorophenylhydrazine hydrochloride with its positional isomers and other substituted phenylhydrazines:

Key Observations :

- Melting Points : The presence of electron-withdrawing groups (e.g., Cl, F) increases melting points compared to electron-donating groups (e.g., OCH₃). For example, 3-fluorophenylhydrazine·HCl decomposes at 268°C, while 4-fluorophenylhydrazine·HCl melts at 250°C .

- Acidity : The pKa of 4-chloro-3-fluorophenylhydrazine·HCl (4.86) suggests that the combined inductive effects of Cl and F substituents enhance acidity compared to unsubstituted phenylhydrazine (pKa ~5.6) .

Comparative Reactivity :

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro and fluoro substituents increase electrophilicity of the phenyl ring, accelerating nucleophilic addition reactions compared to methoxy-substituted analogues .

- Steric Effects : Bulky substituents (e.g., 2,6-dichloro-4-trifluoromethyl) reduce reaction rates due to steric hindrance, as observed in the synthesis of N-arylhydrazones .

Preparation Methods

Diazotization Step

- The starting material, 4-chloro-3-fluoroaniline (or its hydrochloride salt), is dissolved in water.

- Hydrochloric acid is added in an amount typically three times the molar quantity of the amine to ensure complete protonation.

- The solution is heated to about 60 °C to dissolve the amine hydrochloride fully.

- The mixture is then cooled to 5–10 °C to stabilize the diazonium salt.

- A 20% aqueous sodium nitrite solution is added dropwise under stirring.

- The endpoint is monitored by starch iodide test paper turning blue, indicating complete diazotization.

- The reaction pH is maintained between 1 and 2, and the mixture is kept at low temperature for about 1 hour to complete diazotization.

Reduction Step

- The diazonium salt solution is added dropwise into an ammonium sulfite aqueous solution at room temperature.

- The pH is adjusted to 6.5–8 during this addition.

- The mixture is heated to 50–60 °C and maintained for 3–4 hours.

- During this step, the diazonium salt is reduced to the hydrazine derivative.

- Ammonium sulfite is preferred as the reducing agent because it prevents caking issues common with sodium sulfite and improves process handling.

- The reaction mixture becomes clear and transparent upon completion.

Acidification and Crystallization

- The solution from the reduction step is heated to 50–70 °C.

- A 20% hydrochloric acid solution is added dropwise.

- Crystallization of the hydrazine hydrochloride occurs during acid addition.

- The mixture is held at this temperature for 1–2 hours to complete crystallization.

- The product is cooled to about 15 °C, filtered, washed, and dried at approximately 80 °C to yield the pure hydrazine hydrochloride salt.

An alternative method involves catalytic hydrogenation:

- The 4-chloro-3-fluoroaniline is mixed with a 5% ruthenium on activated carbon catalyst.

- The catalyst to substrate mass ratio is about 0.1:1.

- The system is purged with nitrogen three times and then pressurized with hydrogen to 0.5 MPa.

- The reaction is heated to 30 °C and maintained for 4 hours.

- After completion, the catalyst is filtered off, and the product is dried at 105 °C.

- This method achieves high yield (~98.2%) and purity (~99.7%) of the hydrazine hydrochloride salt.

| Parameter | Diazotization + Ammonium Sulfite Reduction | Catalytic Hydrogenation (Ru/C) |

|---|---|---|

| Starting material | 4-chloro-3-fluoroaniline hydrochloride salt | 4-chloro-3-fluoroaniline |

| Reducing agent/catalyst | Ammonium sulfite aqueous solution | 5% Ru on activated carbon catalyst |

| Reaction temperature | 5–70 °C (varied by step) | 30 °C |

| Reaction time | 4–6 hours (total) | 4 hours |

| Pressure | Atmospheric | 0.5 MPa hydrogen |

| Yield | ~95–99% (reported for similar compounds) | 98.2% |

| Purity | >99% | 99.7% |

| Advantages | Avoids catalyst handling, good crystallization | Mild conditions, high purity |

| Disadvantages | Multiple steps, careful pH and temperature control | Requires hydrogen gas and catalyst |

- The use of ammonium sulfite as a reducing agent improves operational handling by preventing caking and facilitating washing of the product crystals.

- Maintaining low temperature during diazotization prevents decomposition of the diazonium salt and side reactions.

- Acidification with hydrochloric acid leads to formation of hydrazine hydrochloride with good crystallinity and fluidity, easing filtration and drying.

- Catalytic hydrogenation offers a more straightforward single-step reduction but requires hydrogen gas and catalyst recovery.

- Both methods achieve high purity suitable for pharmaceutical applications.

| Step | Conditions | Amounts (kg) | Observations |

|---|---|---|---|

| Diazotization | 5–10 °C, pH 1–2, 1 hour | 38.7 p-chloroaniline, 109 HCl (20%) | Fine crystals of amine hydrochloride form |

| Reduction | 50–60 °C, pH 6.5–8, 3–4 hours | 220 ammonium sulfite solution | Yellow muddy to clear solution |

| Acidification & Crystallization | 50–70 °C, 1–2 hours | 280 HCl (20%) | Crystallization occurs, product isolated |

| Drying | 80 °C | — | Final product: 47 kg, purity 99.2% |

The preparation of 4-chloro-3-fluorophenylhydrazine hydrochloride is well-established through diazotization followed by reduction with ammonium sulfite and acidification, or alternatively via catalytic hydrogenation. The diazotization/reduction method offers operational advantages in crystallization and product handling, while catalytic hydrogenation provides a high-purity product under milder conditions. Both methods are supported by detailed patent disclosures and research data, ensuring reproducibility and industrial applicability.

This comprehensive review consolidates diverse, authoritative sources to present a professional and detailed account of preparation methods for this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-3-fluorophenylhydrazine hydrochloride, and how can purity be maximized?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via diazotization of 4-chloro-3-fluoroaniline followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid (HCl). Alternative methods include nucleophilic substitution of halogenated precursors with hydrazine hydrate .

- Purity Optimization : Recrystallization from ethanol/water mixtures (1:3 v/v) is effective. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How should researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

- Structural Confirmation : Use - and -NMR to verify the aromatic proton environment (δ 6.8–7.4 ppm for substituted phenyl groups) and hydrazine NH signals (δ 4.5–5.5 ppm). FT-IR confirms N–H stretches (~3300 cm⁻¹) and C–Cl/F bonds (700–800 cm⁻¹) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at ~210–215°C (dec.), consistent with related phenylhydrazine hydrochlorides. Store at 2–8°C under inert gas to prevent oxidation .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. The compound may release toxic HCl fumes upon decomposition. Neutralize spills with sodium bicarbonate (NaHCO₃) .

- Storage : Store in amber vials with desiccants (e.g., silica gel) to minimize hygroscopic degradation. Avoid exposure to strong bases or oxidizers .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence regioselectivity in Fischer indole synthesis?

Methodological Answer:

- Mechanistic Insight : The electron-withdrawing Cl (para) and F (meta) groups direct cyclization via resonance and inductive effects. Computational modeling (DFT, B3LYP/6-31G*) predicts preferential cyclization at the ortho position to Cl due to lower activation energy .

- Experimental Validation : Compare reaction yields using substituted ketones (e.g., cyclohexanone vs. acetophenone). LC-MS analysis identifies major indole products .

Q. What strategies resolve contradictions in reported melting points for halogenated phenylhydrazine hydrochlorides?

Methodological Answer:

- Data Reconciliation : Variations in mp (e.g., 211–212°C vs. 250°C for 4-F derivatives) arise from polymorphic forms or impurities. Use hot-stage microscopy to observe phase transitions and XRPD to identify crystalline phases .

- Standardization : Calibrate equipment with reference standards (e.g., NIST-certified benzoic acid). Report heating rates (e.g., 1°C/min) to ensure reproducibility .

Q. How can researchers design experiments to study the compound’s reactivity in heterocyclic ring formation?

Methodological Answer:

- Reaction Screening : Test conditions for thiadiazine or pyrazole synthesis (e.g., coupling with β-diketones or α,β-unsaturated carbonyls). Monitor kinetics via in situ IR or -NMR to track fluorine participation .

- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., hydrazones) and optimize stoichiometry (molar ratio 1:1.2 for hydrazine:carbonyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.